molecular formula C10H15NO B2384364 N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide CAS No. 2281324-93-2

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide

Cat. No.: B2384364
CAS No.: 2281324-93-2
M. Wt: 165.236
InChI Key: YVJNOQMXLMXARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide is an organic compound characterized by the presence of a cyclopentene ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide typically involves the reaction of cyclopent-3-en-1-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated amide.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Substituted amides with various alkyl groups.

Scientific Research Applications

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide: Unique due to the presence of both a cyclopentene ring and a prop-2-enamide group.

    N-(2-Cyclopentyl)prop-2-enamide: Lacks the double bond in the cyclopentene ring.

    N-(2-Cyclopent-3-en-1-ylethyl)but-2-enamide: Contains an additional carbon in the alkenyl chain.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both a cyclopentene ring and a prop-2-enamide group allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-(2-cyclopent-3-en-1-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)11-8-7-9-5-3-4-6-9/h2-4,9H,1,5-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJNOQMXLMXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.